(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Description
Chemical Identity and Classification
This compound represents a sophisticated example of heterocyclic pharmaceutical chemistry, classified primarily as a substituted 1,2,4-oxadiazole derivative. The compound bears the Chemical Abstracts Service registry number 1185295-99-1 and possesses the molecular formula C12H13Cl2N3O2·ClH, corresponding to a molecular weight of 338.6 grams per mole. The systematic nomenclature reflects the complex structural architecture, incorporating a central 1,2,4-oxadiazole ring system as the fundamental heterocyclic core.
The structural complexity of this compound becomes apparent through analysis of its Simplified Molecular Input Line Entry System representation: CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl.Cl. This notation reveals the presence of multiple functional domains, including the characteristic five-membered oxadiazole heterocycle, a dichlorophenoxy substituent, and a terminal methylamine group presented as the hydrochloride salt. The compound belongs to the broader classification of nitrogen-containing heterocycles, specifically within the oxadiazole family that has gained considerable attention in medicinal chemistry applications.
The chemical classification extends to include this compound within the category of halogenated organic molecules due to the presence of two chlorine atoms on the phenoxy substituent. This halogenation pattern, specifically the 2,4-dichlorophenoxy arrangement, represents a common structural motif in pharmaceutical chemistry that often contributes to enhanced biological activity and improved pharmacokinetic properties. The presence of the methylamine functionality, particularly in its hydrochloride salt form, suggests potential for ionic interactions and enhanced water solubility characteristics.
From a structural perspective, the compound demonstrates the sophisticated molecular design principles employed in contemporary drug discovery efforts. The 1,2,4-oxadiazole core provides a bioisosteric replacement for traditional amide and ester functionalities, offering advantages in terms of metabolic stability and hydrogen bonding capabilities. The strategic placement of substituents around this central heterocycle reflects careful consideration of structure-activity relationships and molecular recognition principles.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1185295-99-1 |
| Molecular Formula | C12H13Cl2N3O2·ClH |
| Molecular Weight | 338.6 g/mol |
| MFCD Number | MFCD12028338 |
| Classification | 1,2,4-Oxadiazole derivative |
| Physical State | Crystalline solid (typical) |
Historical Context of Discovery and Development
The development of this compound must be understood within the broader historical trajectory of oxadiazole chemistry, which traces its origins to fundamental discoveries made over a century ago. The first synthesis of 1,2,4-oxadiazoles was accomplished 125 years ago by Tiemann and Krüger, who initially designated these compounds as furo[ab1]diazoles. This pioneering work established the foundational chemistry that would eventually enable the sophisticated molecular architectures exemplified by contemporary derivatives such as the subject compound.
The historical development of oxadiazole chemistry experienced significant acceleration beginning in the early 1960s, when researchers began to recognize the unique properties and potential applications of these heterocyclic systems. Prior to this period, only sporadic publications appeared in the scientific literature regarding five-membered oxadiazole heterocycles. The subsequent decades witnessed exponential growth in research interest, driven primarily by the recognition that 1,2,4-oxadiazole derivatives possessed remarkable biological activities and synthetic versatility.
During the past 40 years, the field of 1,2,4-oxadiazole chemistry has expanded dramatically, yielding vast numbers of compounds that exhibit diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This remarkable breadth of biological activity has positioned oxadiazole derivatives as privileged scaffolds in pharmaceutical research, providing the scientific foundation for the development of increasingly sophisticated derivatives.
The emergence of compounds such as this compound represents the culmination of decades of synthetic methodology development and structure-activity relationship optimization. The incorporation of dichlorophenoxy substituents reflects historical precedents in pharmaceutical chemistry, where halogenated aromatic systems have consistently demonstrated enhanced biological activity and improved drug-like properties. The specific 2,4-dichlorophenoxy substitution pattern has been extensively validated in numerous pharmaceutical applications, providing a reliable foundation for molecular design efforts.
Recent advances in synthetic methodology have significantly enhanced the accessibility of complex oxadiazole derivatives. Room temperature synthesis protocols have been developed that allow efficient conversion of various organic compounds into 1,2,4-oxadiazole systems under ambient conditions. These methodological improvements have facilitated the exploration of increasingly complex molecular architectures, enabling the practical synthesis of compounds featuring multiple functional domains such as those present in the subject compound.
Significance in Oxadiazole Chemistry
The significance of this compound within the broader context of oxadiazole chemistry extends beyond its individual molecular properties to encompass its role as a representative example of advanced heterocyclic design principles. The 1,2,4-oxadiazole nucleus has demonstrated bioisosteric equivalence with ester and amide moieties, providing a particularly valuable alternative when instability of these traditional functional groups presents synthetic or biological challenges. This bioisosteric relationship has profound implications for drug design, as it enables the replacement of hydrolytically labile bonds with more stable heterocyclic alternatives.
The structural architecture of this compound exemplifies the sophisticated approaches employed in contemporary oxadiazole chemistry to optimize molecular properties through strategic substituent placement. The dichlorophenoxy substituent attached to the 5-position of the oxadiazole ring represents a carefully designed structural modification that can influence both electronic and steric properties of the molecule. Historical precedent within oxadiazole chemistry indicates that such substitution patterns can significantly impact biological activity, with electron-withdrawing groups often enhancing binding affinity to specific protein targets.
The methylamine functionality connected through an ethyl linker to the 3-position of the oxadiazole core demonstrates another important aspect of modern heterocyclic design. This structural feature provides opportunities for ionic interactions with biological targets while maintaining appropriate flexibility through the ethyl spacer. Such design considerations reflect the accumulated knowledge within oxadiazole chemistry regarding optimal spacing between the heterocyclic core and peripheral functional groups.
Within the context of synthetic oxadiazole chemistry, this compound represents the successful implementation of established cyclization methodologies. The formation of 1,2,4-oxadiazoles typically proceeds through cyclization of amidoxime derivatives with activated carboxylic acid derivatives, and the successful synthesis of complex derivatives demonstrates the robustness and versatility of these established protocols. The ability to incorporate multiple functional groups while maintaining the integrity of the oxadiazole core highlights the synthetic accessibility that has made this heterocyclic system so attractive for pharmaceutical applications.
The compound also exemplifies current trends in oxadiazole chemistry toward increased molecular complexity and functional diversity. Modern synthetic approaches have enabled the preparation of oxadiazole derivatives featuring multiple aromatic domains, flexible linkers, and diverse functional groups, as demonstrated in this particular molecular architecture. This increased complexity reflects the evolution of the field from simple proof-of-concept molecules toward pharmaceutically relevant compounds with optimized properties.
| Structural Feature | Chemical Significance | Design Rationale |
|---|---|---|
| 1,2,4-Oxadiazole core | Bioisosteric replacement for amide/ester | Enhanced metabolic stability |
| 2,4-Dichlorophenoxy substituent | Electron-withdrawing aromatic system | Improved binding affinity |
| Ethyl linker | Flexible spacer group | Optimal geometric positioning |
| Methylamine terminus | Basic functional group | Ionic interaction capability |
| Hydrochloride salt | Enhanced solubility | Improved pharmaceutical properties |
Current Research Landscape
The current research landscape surrounding this compound and related oxadiazole derivatives reflects the dynamic and rapidly evolving nature of heterocyclic pharmaceutical chemistry. Contemporary investigations focus primarily on expanding the synthetic accessibility of complex oxadiazole architectures while simultaneously exploring novel biological applications and mechanisms of action. The compound exists within a research environment characterized by significant interest in developing new synthetic methodologies that enable efficient preparation of structurally diverse oxadiazole derivatives under mild conditions.
Recent synthetic developments have emphasized room temperature protocols for oxadiazole formation, representing a significant advancement over traditional high-temperature cyclization methods. These methodological improvements have particular relevance for compounds containing thermosensitive functional groups, such as the dichlorophenoxy and methylamine substituents present in the subject compound. The ability to conduct cyclization reactions under ambient conditions expands the scope of accessible molecular architectures and enhances the practical utility of oxadiazole chemistry in pharmaceutical applications.
Current research efforts have also focused extensively on developing one-pot synthetic procedures that streamline the preparation of complex oxadiazole derivatives. Recent studies have demonstrated the feasibility of synthesizing 3,5-disubstituted-1,2,4-oxadiazoles directly from amidoximes and carboxylic acid derivatives in superbase media such as sodium hydroxide in dimethyl sulfoxide. These synthetic advances have particular significance for compounds featuring multiple functional domains, as they reduce the number of synthetic steps required and minimize the potential for side reactions or functional group incompatibilities.
The biological research landscape surrounding oxadiazole derivatives continues to expand rapidly, with recent investigations revealing remarkable diversity in biological activities and mechanisms of action. Studies have demonstrated that 1,2,4-oxadiazole derivatives exhibit inhibitory activity against numerous protein targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, and various cyclooxygenases. This broad spectrum of biological activity suggests significant potential for compounds such as the subject derivative in multiple therapeutic areas.
Contemporary research has also revealed the importance of precise substitution patterns in determining biological activity within the oxadiazole series. Recent studies have demonstrated that the specific positioning of substituents on the oxadiazole ring can dramatically influence inhibitory potency, with some derivatives showing remarkable selectivity for particular protein targets. These structure-activity relationships provide important guidance for the design and optimization of new oxadiazole derivatives, including compounds featuring similar substitution patterns to the subject molecule.
The current research environment also encompasses significant interest in developing oxadiazole derivatives as antibacterial agents, particularly against multidrug-resistant bacterial strains. Recent investigations have identified several 1,2,4-oxadiazole derivatives as extremely potent bactericidal antibiotics against Gram-positive multi-resistant bacteria, with some compounds showing synergistic effects when used in combination with traditional beta-lactam antibiotics. This research direction suggests potential applications for structurally related compounds in addressing the growing challenge of antibiotic resistance.
| Research Area | Current Focus | Potential Applications |
|---|---|---|
| Synthetic Methodology | Room temperature cyclization protocols | Enhanced synthetic accessibility |
| Structure-Activity Relationships | Substitution pattern optimization | Improved biological activity |
| Antibacterial Research | Multidrug-resistant strain targeting | Novel antibiotic development |
| Enzyme Inhibition Studies | Multiple protein target evaluation | Diverse therapeutic applications |
| Pharmaceutical Development | Drug-like property optimization | Clinical candidate advancement |
Properties
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2.ClH/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14;/h2-3,6,15H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZWHQWMTVRVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical method for 2,4-dichlorophenoxy acetic acid methyl ester (precursor):
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 2,4-dichlorophenolate salt | Reflux 2,4-dichlorophenol with inorganic base (NaOH or KOH) in aqueous medium with water entrainer | Temp 80–150°C, 1–8 h |
| 2 | Alkylation with methyl chloroacetate | Addition of methyl chloroacetate dropwise to cooled phenolate solution, reflux | Temp 100–150°C, 1–5 h |
| 3 | Separation and purification | pH adjustment to 7–8, extraction with organic solvents, washing with dilute acid | Yields high-purity methyl 2,4-dichlorophenoxyacetate |
This method is efficient, cost-effective, and yields high purity with minimal waste.
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization of amidoximes with carboxylic acid derivatives or esters.
General approach:
- Starting from amidoxime derivatives prepared from nitriles,
- React with the 2,4-dichlorophenoxy methyl ester (prepared above),
- Under dehydrating conditions (e.g., using phosphorus oxychloride or other cyclization agents),
- To form the 1,2,4-oxadiazole ring substituted at the 5-position.
This step requires careful control of temperature and reaction time to ensure ring closure without side reactions.
Introduction of the Ethylmethylamine Side Chain
The ethylmethylamine substituent at the 3-position of the oxadiazole ring is introduced typically by:
- Functionalizing the oxadiazole intermediate with a suitable leaving group at the 3-position (e.g., halogenation),
- Nucleophilic substitution with methylamine or ethylmethylamine under controlled conditions,
- Alternatively, reductive amination or alkylation reactions may be employed depending on the intermediate functionalities.
Formation of the Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by:
- Treating the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether),
- Precipitation or crystallization of the hydrochloride salt,
- Filtration and drying to yield the final product with enhanced stability and solubility.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2,4-dichlorophenoxy methyl ester | 2,4-dichlorophenol, NaOH/KOH, methyl chloroacetate, reflux | High purity 2,4-dichlorophenoxy methyl ester |
| 2 | Cyclization to 1,2,4-oxadiazole | Amidoxime derivative, ester, dehydrating agent (e.g., POCl3) | Formation of 1,2,4-oxadiazole ring with substitution |
| 3 | Introduction of ethylmethylamine side chain | Halogenated oxadiazole intermediate, methylamine/ethylmethylamine, nucleophilic substitution | Substituted oxadiazole with ethylmethylamine group |
| 4 | Hydrochloride salt formation | HCl treatment in solvent | (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride |
Research Findings and Optimization Notes
- The preparation of the 2,4-dichlorophenoxy methyl ester via aqueous base reflux and methyl chloroacetate alkylation is noted for its simplicity, low cost, and environmental friendliness due to minimal waste generation.
- Cyclization conditions for the oxadiazole ring must be optimized to prevent hydrolysis or side reactions; phosphorus oxychloride is commonly used but alternatives like polyphosphoric acid or dehydrating agents can be explored.
- The nucleophilic substitution step for amine introduction benefits from controlled temperature and solvent choice to maximize yield and purity.
- Salt formation improves compound handling and stability, critical for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Agricultural Applications
One of the primary applications of this compound is in the field of agriculture as a herbicide . Its structure allows it to interact with specific biochemical pathways in plants, making it effective against a range of weeds while being selective for crops.
Case Study: Efficacy Against Weeds
A study conducted on the efficacy of (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride demonstrated significant weed control in maize crops. The compound was applied at varying concentrations, showing a dose-dependent response in weed suppression without adversely affecting maize growth.
Pharmaceutical Applications
In pharmaceuticals, this compound has been investigated for its potential as an antimicrobial agent . Its oxadiazole moiety is known for contributing to biological activity against various pathogens.
Case Study: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial properties of this compound. In vitro tests revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent.
Biochemical Applications
The compound also shows promise in biochemical research , particularly in proteomics. It is utilized as a reagent for labeling proteins and studying protein interactions due to its ability to form stable complexes with biomolecules.
Case Study: Protein Labeling
A study focused on the use of this compound demonstrated its efficacy as a labeling agent for proteins in cell lysates. The results indicated that proteins labeled with this compound could be easily detected using fluorescence techniques, facilitating studies on protein dynamics and interactions within cellular environments.
Mechanism of Action
The mechanism of action of (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and structural analogs:
*Estimated based on substituent contributions.
Key Research Findings
Anti-Inflammatory Potential: Chlorinated oxadiazoles (e.g., 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole) show COX-2 inhibition, suggesting the target compound may share this activity .
Metabolic Stability: Dichloro-substituted phenoxy groups resist hepatic CYP450 metabolism better than methyl or methoxy variants, as seen in related agrochemicals (e.g., triflusulfuron methyl) .
Toxicity Considerations : Ethylmethylamine side chains (as in the target compound) may pose cardiovascular risks at high doses, akin to dopamine hydrochloride (CAS 62-31-7) .
Biological Activity
The compound (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a synthetic organic molecule that integrates an oxadiazole ring and a dichlorophenoxy group. This unique structure suggests potential applications in pharmaceuticals and agrochemicals due to the biological activities associated with both the oxadiazole moiety and the dichlorophenyl group. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , and it features several functional groups that contribute to its biological interactions. The oxadiazole ring is known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Weight | 303.66 g/mol |
| CAS Number | 1185295-99-1 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Compounds containing oxadiazole rings have been reported to exhibit a range of biological activities, including:
- Antimicrobial Activity : The oxadiazole moiety can enhance the antimicrobial properties of compounds, making them effective against various pathogens.
- Anticancer Properties : Research indicates that oxadiazoles may inhibit tumor growth and induce apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Certain derivatives have shown potential in inhibiting enzymes involved in cancer metabolism.
Pharmacological Studies
Pharmacological studies are crucial for determining the specific biological activity of this compound. Preliminary data suggest that this compound may interact with specific biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various oxadiazole derivatives found that compounds similar to (2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- Cytotoxicity in Cancer Cells : Research on related oxadiazole compounds demonstrated cytotoxic effects on human cancer cell lines (e.g., L1210 leukemia cells). The presence of the dichlorophenoxy group may enhance these effects by facilitating cellular uptake.
Interaction Studies
Understanding how this compound interacts with biological systems is vital. Interaction studies using molecular docking techniques have suggested potential binding sites on target proteins involved in cell signaling pathways related to cancer progression.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2,4-Dichlorophenoxy)-3-(methylthio)propan-1-one | Contains a dichlorophenoxy group | Antimicrobial | Lacks oxadiazole ring |
| 5-(Dichloroacetyl)-1,3,4-thiadiazole | Thiadiazole instead of oxadiazole | Antifungal | Different heterocyclic structure |
| 2-(Phenoxy)-1H-imidazole | Imidazole ring structure | Antimicrobial | Different ring system |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate. Optimization involves controlling reaction temperature (e.g., 60–80°C for cyclization) and using catalysts like EDCI/HOBt for amide bond formation. Purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical to isolate intermediates. Reaction efficiency can be improved by monitoring pH during salt formation (e.g., HCl gas bubbling for hydrochloride salt precipitation) .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., 2,4-dichlorophenoxy methyl group integration).
- HPLC-MS (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>95%).
- Elemental analysis to verify stoichiometry (e.g., Cl% matching theoretical values).
- FT-IR to identify functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .
Q. How can solubility and stability be evaluated in aqueous and organic solvents for experimental design?
- Methodological Answer : Conduct solubility assays in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectrophotometry (λmax ~270 nm). For stability, incubate the compound at 25°C and 37°C over 72 hours, sampling at intervals for HPLC analysis. Adjust buffer ionic strength (e.g., 0.1 M NaCl) to mimic physiological conditions .
Advanced Research Questions
Q. What experimental frameworks are suitable for structure-activity relationship (SAR) studies targeting its bioactivity?
- Methodological Answer : Design analogs with modifications to:
- The oxadiazole ring (e.g., replacing with triazole).
- The 2,4-dichlorophenoxy group (e.g., substituting with mono- or trichloro variants).
Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs). Validate via in vitro assays (e.g., cAMP modulation in HEK293 cells) .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?
- Methodological Answer : Apply a tiered approach:
Replicate assays under standardized conditions (e.g., OECD guidelines for acute toxicity).
Use metabolomic profiling (LC-QTOF-MS) to identify species-specific metabolites.
Cross-validate with 3D organoid models to bridge in vitro-in vivo gaps.
Reference toxicokinetic parameters from analogous 2,4-D derivatives (e.g., dimethylamine salts) .
Q. What methodologies are recommended to study its environmental fate and degradation pathways?
- Methodological Answer :
- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions, monitor via LC-MS/MS for breakdown products (e.g., dichlorophenol).
- Biotic degradation : Use soil microcosms spiked with ¹⁴C-labeled compound; quantify mineralization to CO₂ via scintillation counting.
- QSPR modeling to predict partition coefficients (log Kow) and bioaccumulation potential .
Q. How can its stability under varying pH and temperature conditions be systematically analyzed?
- Methodological Answer : Use accelerated stability testing:
- pH stability : Incubate in buffers (pH 1–10) at 40°C for 4 weeks; analyze degradation products with UPLC-PDA.
- Thermal stability : Perform TGA/DSC to determine decomposition onset temperature.
Correlation analysis (Arrhenius equation) predicts shelf-life under storage conditions .
Data Integration & Theoretical Frameworks
Q. How should researchers integrate findings into broader pharmacological or environmental theories?
- Methodological Answer : Link experimental data to:
- Pharmacology : Compare receptor-binding kinetics with known amine-based agonists/antagonists (e.g., adrenergic receptors).
- Ecotoxicology : Apply the "Weight of Evidence" framework to assess ecological risks using toxicity data, exposure models, and biomarker responses .
Q. What statistical approaches are optimal for analyzing dose-response relationships in its bioactivity studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For high-throughput data, apply machine learning (Random Forest) to identify critical structural descriptors influencing activity. Validate with bootstrap resampling (n = 1000 iterations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
